2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 2- (5- (4- ((Phenethyl (4- (4- (pyrrolidin-1-ylmethyl)phenoxy)butyl)amino)methyl)phenyl)-2H-tetrazol-2-yl)acetic acid dihydrochloride . It is used for pharmaceutical testing .
Molecular Structure Analysis
The compound has an empirical formula of C33H40N6O3 · 2HCl . It contains a pyrrolidine ring, a common nitrogen heterocycle used widely by medicinal chemists .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . The molecular weight of the compound is 641.63 .Scientific Research Applications
Electrochemical Studies
- A study by Naik et al. (2013) involved synthesizing novel Mannich bases with phenoxy-acetic acid derivatives, similar in structure to the compound . These compounds were characterized and their electrochemical behaviors were studied, contributing to our understanding of such compounds in electrochemical applications (Naik et al., 2013).
Synthesis and Characterization
- Zhang Dan-shen (2009) conducted research focusing on the synthesis of a similar compound, providing valuable insights into the methodologies and outcomes of synthesizing such complex molecules (Zhang Dan-shen, 2009).
Bone Loss Suppressive Effects
- Rubin et al. (2001) investigated estrogen receptor ligands with structures similar to the compound . These studies aimed at improving efficacy in suppressing bone loss, drawing parallels to the potential therapeutic applications of such compounds in osteoporosis and related conditions (Rubin et al., 2001).
Anti-Inflammatory Activity
- Kumar and Knaus (1994) synthesized a series of tetrazol-2-acetic acids, esters, and amides, similar to the compound , to study their anti-inflammatory activities. This research adds to our understanding of such compounds' potential in anti-inflammatory drug development (Kumar & Knaus, 1994).
Superoxide Scavenging and Anti-Inflammatory Agents
- Maxwell et al. (1984) synthesized a series of tetrazole derivatives to test their superoxide scavenging activity and anti-inflammatory effects, showcasing the potential pharmacological applications of these compounds (Maxwell et al., 1984).
Preparation of Tetrazole-Containing Derivatives
- Putis et al. (2008) utilized the reactivity of amino and carboxy groups in a molecule similar to the one to prepare tetrazole-containing derivatives, contributing to the field of organic synthesis and drug design (Putis et al., 2008).
Future Directions
properties
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERATECPNBWJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91826512 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.